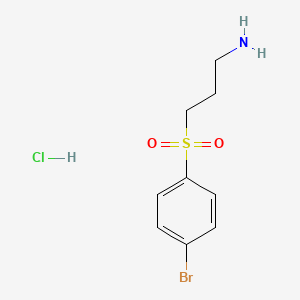

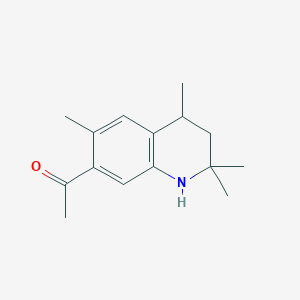

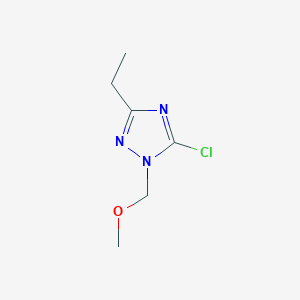

![molecular formula C16H14N4O B1412687 4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine CAS No. 2088945-23-5](/img/structure/B1412687.png)

4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine

Vue d'ensemble

Description

4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine , also known by its chemical structure, is a hybrid compound combining a pyridine ring, a pyrimidine ring, and an amine group. Its molecular formula is C₁₇H₁₈N₄O . This compound exhibits potential neuroprotective and anti-neuroinflammatory properties .

Synthesis Analysis

The synthesis of this compound involves the combination of various chemical building blocks. For instance, in one study, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The synthesis process included mass spectra, 1H NMR, 13C NMR, and single X-ray diffraction analysis . Additionally, other synthetic routes may exist based on different research studies.

Applications De Recherche Scientifique

Antioxidant Applications

This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from damage caused by free radicals. The structure of this compound, which includes a pyrimidine ring, suggests it could scavenge free radicals, thereby reducing oxidative stress and potentially preventing diseases related to oxidative damage .

Anti-inflammatory Applications

The anti-inflammatory properties of this molecule have been explored due to its structural similarity to other compounds known for their anti-inflammatory effects. Such compounds can be used in the treatment of chronic inflammatory diseases, such as arthritis and asthma .

Chemotherapeutic Applications

Given its structural features, this compound may be used in the development of chemotherapeutic agents. The presence of a pyridinyl group can be associated with cytotoxic activity, which is valuable in cancer research for the development of new anticancer drugs .

Antimicrobial Applications

Compounds with a pyrimidine core have shown promise as antimicrobial agents. This particular compound could be synthesized and tested against various bacterial and fungal strains to assess its efficacy in treating infections .

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds. Heterocycles are a mainstay in medicinal chemistry due to their diverse biological activities, and this compound could be a key intermediate in creating new pharmacologically active molecules .

Anti-tumor Applications

The methoxyphenyl group in this compound’s structure is often seen in molecules with anti-tumor properties. Research into this compound could lead to the development of new medications for treating different types of tumors .

Neuroprotective Applications

Neuroprotective drugs help to preserve neural structure and function. The chemical structure of this compound suggests potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Anticonvulsant Applications

Compounds with a pyrimidine structure have been associated with anticonvulsant activities. This compound could be investigated for its potential use in the treatment of epilepsy and other seizure disorders .

Mécanisme D'action

The neuroprotective and anti-neuroinflammatory properties of this compound are attributed to specific mechanisms. Inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells contributes to its anti-neuroinflammatory effects. Additionally, reduced expression of the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells indicates its neuroprotective activity. Molecular docking studies suggest favorable interactions with active residues of ATF4 and NF-kB proteins .

Propriétés

IUPAC Name |

4-[6-(2-methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-21-15-5-3-2-4-12(15)14-7-6-11(10-19-14)13-8-9-18-16(17)20-13/h2-10H,1H3,(H2,17,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTPOBWXPBQLFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC=C(C=C2)C3=NC(=NC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

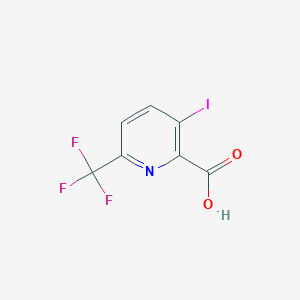

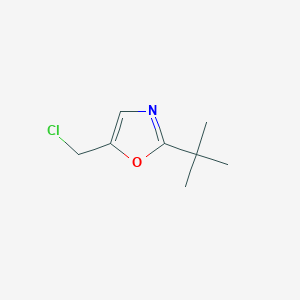

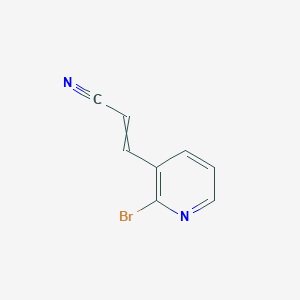

![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)